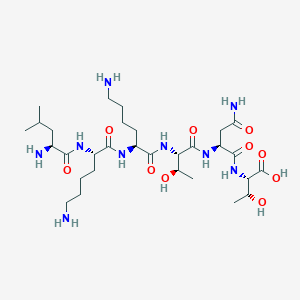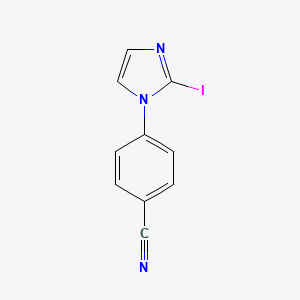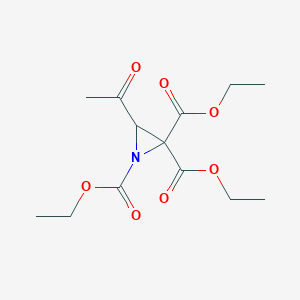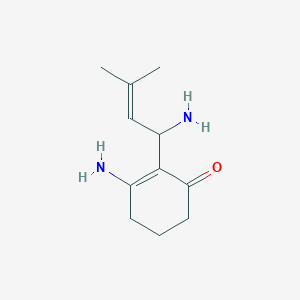
1,3-Bis(methoxymethoxy)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(methoxymethoxy)-2-nitrobenzene is an organic compound with the molecular formula C10H13NO6 It is a derivative of nitrobenzene, where two methoxymethoxy groups are attached to the benzene ring at positions 1 and 3, and a nitro group is attached at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethoxy)-2-nitrobenzene typically involves the nitration of 1,3-Bis(methoxymethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(methoxymethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxymethoxy groups are oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,3-Bis(methoxymethoxy)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1,3-Bis(methoxymethoxy)-2-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted benzene derivatives.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(methoxymethoxy)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The methoxymethoxy groups can act as protecting groups, preventing unwanted side reactions during chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(methoxymethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3-Bis(carboxymethyl)imidazolium chloride: A different class of compound with distinct chemical properties and applications.
Bis(benzimidazole) complexes: Contain nitrogen atoms and exhibit different biological activities compared to 1,3-Bis(methoxymethoxy)-2-nitrobenzene.
Uniqueness
This compound is unique due to the presence of both methoxymethoxy and nitro groups on the benzene ring
Propriétés
Numéro CAS |
919286-15-0 |
|---|---|
Formule moléculaire |
C10H13NO6 |
Poids moléculaire |
243.21 g/mol |
Nom IUPAC |
1,3-bis(methoxymethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO6/c1-14-6-16-8-4-3-5-9(17-7-15-2)10(8)11(12)13/h3-5H,6-7H2,1-2H3 |
Clé InChI |
BEBMPFZINXMVFO-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C(=CC=C1)OCOC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)



![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)
methyl thiocyanate](/img/structure/B12610886.png)
![6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12610890.png)
![{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12610891.png)
![8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12610898.png)

